
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
Overview
Description
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core with an ethyl ester group attached to the nitrogen atom, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the reaction of indole derivatives with ethyl chloroacetate under basic conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant anticancer properties. Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has been studied for its potential to inhibit cancer cell proliferation. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives could induce apoptosis in various cancer cell lines. This compound was shown to enhance the efficacy of chemotherapeutic agents when used in combination therapies .
Antimicrobial Properties : The compound has also been explored for its antimicrobial activity against bacteria and fungi.
- Research Findings : In a study conducted by researchers at a prominent university, this compound exhibited notable inhibition against common pathogens such as Staphylococcus aureus and Candida albicans .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis.
Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in the synthesis of various biologically active compounds.
Application | Description |
---|---|
Synthesis of Indole Derivatives | Utilized in the preparation of more complex indole-based structures that are relevant in pharmaceuticals. |
Formation of Heterocycles | Acts as a reagent in the formation of other heterocyclic compounds which are essential in drug discovery. |
Material Science Applications
The compound's properties make it suitable for applications in material science.
Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Nanomaterials Development : Research is ongoing into its use as a precursor for the synthesis of nanomaterials with potential applications in electronics and photonics .
Mechanism of Action
The mechanism of action of ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and potential therapeutic applications .
Biological Activity
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, with the CAS number 41042-21-1, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₁N₁O₄
- Molecular Weight : 233.22 g/mol
- Melting Point : 116-118 °C
- SMILES : CCOC(=O)CN1C(=O)C(=O)C2=C1C=CC=C2
Synthesis
This compound can be synthesized through various methods involving indole derivatives. The synthesis typically involves the condensation of ethyl acetate with appropriate indole precursors under acidic or basic conditions.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For instance:
- Breast Cancer : In vitro studies showed that this compound induces apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations as low as 1.0 µM .
- Mechanism of Action : The compound appears to disrupt microtubule assembly, a crucial process for cell division, thereby inhibiting cancer cell proliferation .
Antibacterial Activity
This compound has exhibited antibacterial properties against several strains of bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 31.25 µg/mL |
Staphylococcus aureus | 15.5 µg/mL |
Bacillus subtilis | 31.25 µg/mL |
These values indicate moderate antibacterial efficacy and suggest potential use in treating bacterial infections .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, although specific mechanisms remain to be fully elucidated.
Study on Anticancer Effects
In one notable study, this compound was tested on MDA-MB-231 breast cancer cells. The results indicated:
- Cell Cycle Arrest : Treatment led to significant cell cycle arrest in the G2/M phase at concentrations of 2.5 µM and higher.
- Apoptosis Induction : Morphological changes consistent with apoptosis were observed at 1.0 µM concentration .
Evaluation of Antibacterial Properties
Another study investigated the antibacterial effects against Gram-positive and Gram-negative bacteria:
- Efficacy : The compound showed a higher efficacy against Gram-positive bacteria compared to Gram-negative strains.
Q & A
Q. Basic: What are the standard synthetic routes for Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized via Schiff base chemistry . A common route involves reacting isatin (2,3-dihydro-1H-indole-2,3-dione) with ethyl chloroacetate under basic conditions to form the ester intermediate . Purification is achieved through recrystallization or column chromatography. Purity validation employs HPLC (High-Performance Liquid Chromatography) and NMR (¹H/¹³C) spectroscopy to confirm structural integrity and absence of byproducts. Mass spectrometry (MS) further verifies molecular weight .
Q. Basic: How is the crystal structure of this compound determined, and what insights does it provide?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized in a suitable solvent (e.g., ethanol), and diffraction data collected at low temperatures (e.g., 292 K) refine bond lengths and angles. For example, a mean C–C bond length of 0.002 Å and R factor of 0.045 indicate high precision . Software like SHELXL is used for refinement, leveraging its robust algorithms for small-molecule crystallography . Structural data aids in understanding reactivity, such as steric hindrance at the dioxoindole moiety.
Q. Advanced: What mechanistic pathways govern the Lewis acid-induced decomposition of diazo derivatives of this compound?
Methodological Answer:
When ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (a derivative) undergoes Lewis acid (e.g., BF₃·Et₂O)-catalyzed decomposition, two pathways emerge:
Cationic Mechanism : Protonation of the diazo group generates a carbocation, leading to rearrangements or nucleophilic trapping.
Non-cationic Mechanism : Direct migration or cyclization without carbocation intermediates.
Solvent polarity and Lewis acid strength dictate product distribution. For example, polar solvents favor cationic pathways, while bulky acids promote cycloadditions . Kinetic studies using DFT calculations and MS/MS fragmentation help elucidate these pathways .
Q. Advanced: How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
Density Functional Theory (DFT) predicts transition states and activation energies for reactions like hydrazide formation or cyclization. For example, optimizing the reaction of the ester with hydrazine hydrate involves calculating the energy barrier for nucleophilic attack at the carbonyl group . Molecular docking may also screen derivatives for biological activity (e.g., antimicrobial potential) by simulating interactions with target proteins . Experimental validation via kinetic profiling (e.g., varying temperature/pH) refines computational predictions .
Q. Advanced: How do structural modifications of the dioxoindole core influence biological activity in drug discovery?
Methodological Answer:
Modifications at positions N1 (e.g., alkylation) or C3 (e.g., introducing electron-withdrawing groups) alter bioactivity. For instance:
- N1-Acetylation enhances lipophilicity, improving blood-brain barrier penetration.
- C3-Nitro substitution increases electrophilicity, enabling covalent binding to cysteine residues in enzymes.
In vitro assays (e.g., MIC for antimicrobial activity) and SAR (Structure-Activity Relationship) studies quantify these effects. Derivatives are often screened against cancer cell lines (e.g., MTT assay) or microbial strains .
Q. Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Avoid drain disposal due to potential aquatic toxicity .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
Q. Advanced: How can X-ray crystallography resolve contradictions in reported crystal structures of related indole derivatives?
Methodological Answer:
Discrepancies in bond angles or packing motifs arise from differences in crystallization solvents or data refinement methods. To resolve these:
Re-refine existing datasets using updated software (e.g., SHELXL-2023) with modern constraints .
Compare hydrogen-bonding networks across structures to identify solvent-driven polymorphs.
Validate via Rietveld refinement of powder XRD data to confirm phase purity .
Q. Advanced: What analytical challenges arise in characterizing decomposition products of this compound under oxidative conditions?
Methodological Answer:
Oxidative degradation (e.g., via H₂O₂) generates complex mixtures. LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies transient intermediates (e.g., epoxides or quinones). Isotopic labeling (e.g., ¹⁸O₂) tracks oxygen incorporation. NMR relaxation experiments (e.g., T₁/T₂ measurements) quantify radical formation .
Tables for Key Data
Property | Value/Technique | Reference |
---|---|---|
Synthetic Yield (Schiff base) | 65–78% (via ethyl chloroacetate route) | |
Crystal Density | 1.432 g/cm³ (SC-XRD) | |
Decomposition Temp. | >200°C (TGA) |
Properties
IUPAC Name |
ethyl 2-(2,3-dioxoindol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-9-6-4-3-5-8(9)11(15)12(13)16/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKZJSSZZSMJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194016 | |
Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41042-21-1 | |
Record name | Ethyl 2,3-dihydro-2,3-dioxo-1H-indole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41042-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isatin-N-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041042211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41042-21-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL ISATIN-N-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0OM3JC2PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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